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MDGCEL

Cat. No.: B10830416
M. Wt: 666.8 g/mol
InChI Key: LDLUXCDRSTVFKO-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Met-Asp-Gly-Cys-Glu-Leu-OH is a synthetic hexapeptide provided for research purposes. This linear peptide features a cysteine residue, which is of significant interest in biochemical research due to its potential for forming disulfide bonds, a critical structural feature in many bioactive peptides and proteins . The presence of both acidic (Asp, Glu) and hydrophobic (Met, Leu) amino acids in its sequence suggests potential for interaction with various biological targets, making it a candidate for studying peptide-receptor interactions or enzyme substrates. Peptides containing cysteine, such as glutathione (γ-Glu-Cys-Gly), play major roles in cellular metabolism, metal ion binding, and the regulation of oxidative stress through thiol-disulfide exchange reactions . Researchers may explore the properties of H-Met-Asp-Gly-Cys-Glu-Leu-OH in the context of developing novel imaging agents, given that short, targeted peptides are excellent candidates for in vivo imaging and disease detection . This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N6O11S2 B10830416 MDGCEL

Properties

Molecular Formula

C25H42N6O11S2

Molecular Weight

666.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H42N6O11S2/c1-12(2)8-16(25(41)42)31-23(39)14(4-5-19(33)34)29-24(40)17(11-43)28-18(32)10-27-22(38)15(9-20(35)36)30-21(37)13(26)6-7-44-3/h12-17,43H,4-11,26H2,1-3H3,(H,27,38)(H,28,32)(H,29,40)(H,30,37)(H,31,39)(H,33,34)(H,35,36)(H,41,42)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

LDLUXCDRSTVFKO-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

Synthetic Methodologies and Process Optimization for the Hexapeptide H Met Asp Gly Cys Glu Leu Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, is the cornerstone of modern peptide synthesis. cem.comamericanpeptidesociety.org It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. peptide.com Two primary orthogonal protection schemes, Fmoc/tBu and Boc/Bzl, are widely used. peptide.combiosynth.com

Boc-Based Synthesis Strategy for H-Met-Asp-Gly-Cys-Glu-Leu-OH

The Boc/Bzl strategy represents an older, yet still relevant, approach. It employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com

Synthesis Scheme: The synthesis cycle involves:

Boc Deprotection: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting TFA salt is neutralized with a tertiary amine base.

Coupling: The next Boc-protected amino acid is coupled.

Side-Chain Protection: The protecting group strategy differs significantly from the Fmoc approach:

Aspartic Acid (Asp) and Glutamic Acid (Glu): Side chains are protected as benzyl esters (Asp(OBzl), Glu(OBzl)).

Cysteine (Cys): A variety of protecting groups can be used, such as the 4-methylbenzyl (4-MeBzl) or acetamidomethyl (Acm) groups, which are stable to the repetitive TFA treatments. peptide.combachem.com

Methionine (Met): Typically used without side-chain protection. peptide.com

Cleavage and Deprotection: The final cleavage and removal of side-chain protecting groups require a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF), often with scavengers like anisole. bachem.com The harshness of HF can lead to more side reactions compared to the milder cleavage conditions of the Fmoc/tBu strategy.

Amino AcidBoc Derivative UsedSide-Chain Protecting GroupDeprotection/Cleavage
LeuBoc-Leu-OHNoneAnhydrous HF
GluBoc-Glu(OBzl)-OHBenzyl (Bzl)
CysBoc-Cys(4-MeBzl)-OH4-Methylbenzyl (MeBzl)
GlyBoc-Gly-OHNone
AspBoc-Asp(OBzl)-OHBenzyl (Bzl)
MetBoc-Met-OHNone

Automated Synthesis and High-Throughput Approaches

The repetitive nature of SPPS makes it highly amenable to automation. americanpeptidesociety.org Automated peptide synthesizers mechanize the deprotection, washing, and coupling steps, which significantly increases efficiency, reproducibility, and throughput while minimizing human error. cem.comamericanpeptidesociety.org These systems can be single-channel for synthesizing one peptide at a time or multi-channel for the parallel synthesis of many peptides, which is essential for creating peptide libraries for screening purposes. peptide.combiotage.com

High-throughput synthesis of peptide libraries can be achieved using parallel synthesizers that can produce up to 96 different peptides simultaneously. peptide.com The synthesis of H-Met-Asp-Gly-Cys-Glu-Leu-OH and its analogs can be readily performed on such platforms, facilitating rapid optimization of peptide structure for various research applications. Modern automated systems often incorporate microwave heating, which can accelerate reaction times and improve coupling efficiency, especially for difficult sequences. cem.com

Solution-Phase Peptide Synthesis Approaches for H-Met-Asp-Gly-Cys-Glu-Leu-OH

Before the advent of SPPS, peptides were synthesized exclusively in solution, a method now referred to as solution-phase or liquid-phase peptide synthesis (LPPS). nih.gov While more labor-intensive due to the need to purify intermediates after each step, LPPS is highly scalable and remains a valuable method for the large-scale production of peptides. chempep.com

For a hexapeptide like H-Met-Asp-Gly-Cys-Glu-Leu-OH, a fragment condensation strategy is often employed. springernature.com This involves synthesizing smaller, protected peptide fragments (e.g., two tripeptides or three dipeptides) separately and then coupling them together in solution. researchgate.net

A plausible strategy could be:

Fragment Synthesis: Synthesize the protected fragments Boc-Met-Asp(OBzl)-Gly-OH and H-Cys(Trt)-Glu(OtBu)-Leu-OMe.

Fragment Coupling: Couple the two fragments using a coupling reagent with low racemization potential, such as an azide-based method or carbodiimides with additives.

Final Deprotection: Remove all protecting groups from the fully assembled, protected hexapeptide to yield the final product.

This approach allows for the purification of intermediates, potentially leading to a purer final product, but requires careful strategic planning to minimize racemization at the C-terminal residue of the acylating fragment during the coupling step. springernature.com

Chemoenzymatic Synthesis and Biocatalytic Production Routes

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach offers several advantages over purely chemical methods, including high stereoselectivity (avoiding racemization), mild reaction conditions (aqueous environment, neutral pH), and reduced need for side-chain protection. nih.gov

The synthesis can proceed via two main mechanisms:

Equilibrium-controlled synthesis: The enzyme shifts the thermodynamic equilibrium from hydrolysis towards synthesis. This is generally a slower process. nih.gov

Kinetically-controlled synthesis: An activated C-terminal ester of one peptide fragment is used as a substrate for the enzyme, which catalyzes its aminolysis by the N-terminal amine of another fragment. This is a faster and more common approach. frontiersin.org

For H-Met-Asp-Gly-Cys-Glu-Leu-OH, one could envision a chemoenzymatic fragment condensation. For example, a chemically synthesized fragment like Met-Asp-Gly-OEt could be coupled to Cys-Glu-Leu using an engineered protease like a subtilisin variant (subtiligase). researchgate.net The specificity of the enzyme for the recognition sequence would dictate the fragmentation points. While powerful, this method requires specialized enzymes and careful optimization of reaction conditions (pH, solvent, temperature) to favor synthesis over the competing hydrolysis reaction. nih.govnih.gov

Purification and Homogeneity Assessment of the Hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH

Following synthesis, the crude peptide is a mixture containing the desired product along with various impurities such as deletion sequences, incompletely deprotected peptides, and by-products from side reactions. Therefore, rigorous purification and characterization are essential.

Purification: The most common technique for purifying synthetic peptides is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . americanpeptidesociety.orgharvardapparatus.comlcms.cz

Principle: Peptides are separated based on their hydrophobicity. The crude peptide mixture is loaded onto a column containing a hydrophobic stationary phase (typically C18 silica). A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used to elute the peptides. americanpeptidesociety.orglcms.cz More hydrophobic peptides are retained longer on the column and elute at higher acetonitrile (B52724) concentrations.

Process: Fractions are collected as they elute from the column and are analyzed for purity. Those containing the pure desired peptide are pooled and lyophilized (freeze-dried) to obtain the final product as a fluffy, white powder.

Homogeneity Assessment: The purity and identity of the final peptide must be confirmed using analytical techniques.

Preparative Chromatography Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography)

The purification of the crude synthetic hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH is a critical step to isolate the target peptide from a mixture of impurities generated during synthesis. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most dominant and effective method for the purification of synthetic peptides. bachem.compepdd.com This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org

The fundamental principle of RP-HPLC involves a non-polar stationary phase (commonly silica (B1680970) modified with C18 alkyl chains) and a polar mobile phase. bachem.comamericanpeptidesociety.org The crude peptide mixture is loaded onto the column in a highly aqueous environment, which promotes the binding of the peptide to the hydrophobic stationary phase. pepdd.com The separation is achieved by applying a gradient of increasing organic solvent, typically acetonitrile, in the mobile phase. hplc.euspringernature.com As the concentration of the organic solvent increases, the polarity of the mobile phase decreases, causing peptides to elute from the column in order of increasing hydrophobicity. bachem.com More hydrophilic impurities are washed out first, while the target peptide and more hydrophobic impurities are retained longer. bachem.com

Table 1: Typical Parameters for Preparative RP-HPLC Purification of H-Met-Asp-Gly-Cys-Glu-Leu-OH

ParameterTypical SettingPurpose
Stationary Phase C18-modified silica (wide-pore, 300 Å)Provides a hydrophobic surface for peptide interaction. hplc.euspringernature.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterPolar solvent for initial binding and elution of polar impurities. bachem.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileNon-polar solvent for eluting the peptide by increasing hydrophobicity. bachem.comhplc.eu
Gradient Linear gradient of Mobile Phase B (e.g., 5% to 60% over 60 min)Gradually decreases mobile phase polarity to elute peptides based on their hydrophobicity. pepdd.com
Flow Rate Dependent on column diameter (e.g., 10-50 mL/min for preparative scale)Controls the speed of separation and influences resolution.
Detection UV at 210-220 nmMonitors the peptide backbone for fraction collection. bachem.com
Column Temperature Ambient to 40°CAffects viscosity and separation efficiency.

Methodologies for Impurity Profiling in Peptide Synthesis

Impurity profiling is essential for ensuring the quality, consistency, and efficacy of synthetic peptides. researchgate.nethilarispublisher.com The solid-phase peptide synthesis (SPPS) process, while efficient, can generate a variety of impurities related to the process and the peptide sequence itself. nih.gov For H-Met-Asp-Gly-Cys-Glu-Leu-OH, a comprehensive impurity profile would identify and quantify by-products arising from incomplete reactions or side reactions involving specific amino acid residues. gyrosproteintechnologies.comdaicelpharmastandards.com

The primary methodologies for impurity profiling combine the high-resolution separation of HPLC with the mass identification capabilities of mass spectrometry (MS), often in the form of LC-MS. daicelpharmastandards.com This approach allows for the detection and structural elucidation of impurities present in the crude and purified peptide product. daicelpharmastandards.com

Common process-related impurities include:

Deletion Sequences : Resulting from incomplete coupling of an amino acid, leading to a peptide missing one residue (e.g., H-Met-Gly-Cys-Glu-Leu-OH, missing Asp). gyrosproteintechnologies.commolecularcloud.org

Truncation Sequences : Formed if the peptide chain stops growing prematurely. gyrosproteintechnologies.com

Incompletely Deprotected Sequences : Arise from the failure to remove side-chain protecting groups during the final cleavage step. gyrosproteintechnologies.commolecularcloud.org

Sequence-specific impurities for H-Met-Asp-Gly-Cys-Glu-Leu-OH are also a significant concern:

Oxidation : The methionine (Met) residue is susceptible to oxidation, forming methionine sulfoxide. nih.govmdpi.com

Aspartimide Formation : The Asp-Gly sequence is particularly prone to forming a succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides, introducing a structural isomer. researchgate.netmdpi.com

Dimerization : The cysteine (Cys) residue contains a free thiol group that can readily oxidize to form a disulfide-bonded dimer of the hexapeptide. mdpi.com

Racemization : The activation step during coupling can sometimes lead to the partial racemization of amino acid residues. nih.gov

Table 2: Potential Impurities in the Synthesis of H-Met-Asp-Gly-Cys-Glu-Leu-OH

Impurity TypeDescriptionPotential Cause
Deletion Peptide Sequence missing one or more amino acids (e.g., Des-Asp). creative-peptides.comIncomplete coupling or deprotection steps during SPPS. molecularcloud.orgmdpi.com
Insertion Peptide Sequence with an additional amino acid. nih.govExcess amino acid not washed away completely after condensation. molecularcloud.org
Methionine Sulfoxide Oxidation of the Met side chain. nih.govExposure to oxidizing agents or air during synthesis or storage. mdpi.com
Aspartimide-related Isomers Formation of a succinimide ring at the Asp-Gly site, leading to α- and β-Asp peptides upon ring opening. researchgate.netBase-catalyzed side reaction, particularly common for Asp-Gly sequences. mdpi.com
Disulfide-linked Dimer Two peptide molecules linked by a disulfide bond between their Cys residues.Oxidation of the cysteine thiol groups. nih.govmdpi.com
Trifluoroacetate Adducts Peptides with TFA covalently attached.Reaction of scavengers with protecting groups during cleavage. nih.gov

Strategies for Isotopic Labeling of the Hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH for Mechanistic Studies

Isotopic labeling is a powerful technique used to investigate peptide structure, dynamics, and interactions for mechanistic studies, primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. americanpeptidesociety.orgnih.gov By replacing specific atoms (e.g., ¹²C, ¹H, ¹⁴N) with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can create a probe within the peptide that can be selectively monitored. jpt.com For the hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH, several labeling strategies can be employed depending on the scientific question.

Residue-Specific Labeling : This approach involves incorporating one or more amino acids that are uniformly labeled with ¹³C and/or ¹⁵N into the peptide sequence during SPPS. sigmaaldrich.com This simplifies complex NMR spectra, allowing for the unambiguous assignment of signals corresponding to the labeled residue. americanpeptidesociety.org For instance, to study the interaction of a specific part of the hexapeptide with a binding partner, one could synthesize the peptide with a ¹³C, ¹⁵N-labeled Leucine. This would allow for the direct observation of chemical shift perturbations at the C-terminus upon binding.

Site-Specific Labeling : A more targeted approach is to label only specific atoms within a single amino acid residue. sigmaaldrich.com For example, the methyl groups of Leucine or Methionine are excellent probes for studying protein dynamics and hydrophobic interactions. nih.gov Synthesizing the hexapeptide with ¹³C-labeled methyl groups on the Leucine residue would provide specific insights into the mobility and environment of the peptide's hydrophobic tail.

Uniform Labeling : While less common for chemically synthesized peptides due to high cost, it is possible to synthesize the entire peptide with uniform ¹³C and ¹⁵N enrichment. sigmaaldrich.com This strategy is more typical for recombinantly expressed peptides and is used for complete structure determination by multidimensional NMR. utoronto.ca

The choice of labeling strategy depends on the specific mechanistic question being addressed. These isotopically labeled peptides serve as precise tools for quantitative mass spectrometry, proteomics, and detailed structural analysis by NMR. americanpeptidesociety.orgjpt.com

Table 3: Isotopic Labeling Strategies for H-Met-Asp-Gly-Cys-Glu-Leu-OH

Labeling StrategyDescriptionExample Application for the HexapeptideIsotopes Used
Residue-Specific Labeling A single amino acid type in the sequence is isotopically enriched. nih.govIncorporating U-¹³C, ¹⁵N-Leucine to probe C-terminal interactions.¹³C, ¹⁵N
Site-Specific Labeling Labeling of specific atoms or functional groups within a residue. sigmaaldrich.comLabeling the methyl group of Methionine to study hydrophobic core packing or oxidation.¹³C, ²H
Scattered Labeling Labeling multiple, non-adjacent residues. sigmaaldrich.comLabeling both Met and Leu to determine their spatial proximity through Nuclear Overhauser Effect (NOE) experiments.¹³C, ¹⁵N
Segmental Labeling A portion of the peptide is labeled, while the rest is at natural abundance. nih.govSynthesizing a labeled Met-Asp-Gly segment and ligating it to an unlabeled Cys-Glu-Leu segment.¹³C, ¹⁵N

Advanced Structural and Conformational Analysis of the Hexapeptide H Met Asp Gly Cys Glu Leu Oh

Spectroscopic Techniques for Secondary Structure Elucidation

Spectroscopic methods are invaluable for providing insights into the secondary structural elements present in a peptide. These techniques offer information about the global and local conformational preferences of the peptide backbone.

Circular Dichroism (CD) Spectroscopy for Conformational Ensembles

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. nih.gov

For the hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH, CD spectroscopy would reveal the predominant secondary structural elements adopted by the ensemble of molecules in a given solvent. acs.org Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD spectral signatures. acs.org For instance, an α-helix is characterized by strong positive bands around 192 nm and negative bands at approximately 208 and 222 nm. A β-sheet structure typically shows a negative band near 218 nm and a positive band around 195 nm. Short peptides like this hexapeptide are unlikely to form stable α-helices or β-sheets on their own but may exhibit signatures corresponding to β-turns or a disordered (random coil) state. acs.org A random coil conformation generally produces a spectrum with a strong negative band near 200 nm.

Table 1: Typical CD Spectra Bands for Peptide Secondary Structures

Secondary Structure Positive Peak (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
Antiparallel β-Sheet ~195 ~218
Type I β-Turn ~205 ~225
Random Coil ~212 ~198

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a complementary technique to CD that provides information on peptide secondary structure by analyzing the vibrational modes of the peptide backbone. shimadzu.com The most informative regions in an FTIR spectrum of a peptide are the Amide I and Amide II bands. longdom.orguwec.edu

The Amide I band, occurring between 1600 and 1700 cm⁻¹, arises mainly from the C=O stretching vibrations of the peptide backbone. shimadzu.com The exact frequency of this band is highly sensitive to the hydrogen-bonding pattern and the geometry of the backbone, making it an excellent indicator of secondary structure. shimadzu.comlongdom.org For H-Met-Asp-Gly-Cys-Glu-Leu-OH, an α-helical conformation would typically show an Amide I band around 1655 cm⁻¹, while a β-sheet structure would result in a band near 1630 cm⁻¹. researchgate.net A random coil or unordered structure is generally associated with a band around 1645 cm⁻¹. The Amide II band (1500-1560 cm⁻¹) results from N-H bending and C-N stretching vibrations and can also be used to support the structural assignments made from the Amide I band. longdom.org

Table 2: Characteristic Amide I and II Frequencies in FTIR for Peptide Secondary Structures

Secondary Structure Amide I Frequency (cm⁻¹) Amide II Frequency (cm⁻¹)
α-Helix 1650 - 1658 1540 - 1550
β-Sheet 1620 - 1640 1520 - 1540
β-Turn 1660 - 1685 1535 - 1555
Random Coil 1640 - 1650 1530 - 1545

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure and characterizing the internal dynamics of peptides in solution. springernature.com

¹H, ¹³C, ¹⁵N NMR Assignment and NOE-Based Structure Determination

The first step in an NMR structural study is the sequence-specific assignment of the resonances for all the nuclei, primarily ¹H, ¹³C, and ¹⁵N. youtube.comnmims.edu This is achieved using a suite of multidimensional NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. TOCSY identifies protons that are part of the same amino acid spin system, while HSQC correlates protons with their directly attached nitrogen (¹⁵N-HSQC) or carbon (¹³C-HSQC) atoms. youtube.com

Once assignments are complete, the three-dimensional structure is determined primarily through the Nuclear Overhauser Effect (NOE). pnas.org The NOE is a through-space interaction between protons that are close to each other (typically < 5-6 Å), regardless of their position in the peptide sequence. youtube.comnmims.edu A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment generates cross-peaks between protons that are in close spatial proximity. nmims.edupurdue.edu The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful distance constraints for structure calculation. nmims.edu

For the hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH, specific patterns of short- and medium-range NOEs would indicate the presence of particular secondary structures. For example, a series of strong NOEs between the amide proton of one residue and the alpha proton of the preceding residue (dαN(i, i+1)) would confirm the sequential connectivity. The presence of NOEs between non-adjacent residues would be crucial for defining the global fold of the peptide.

Table 3: Hypothetical ¹H Chemical Shift Assignments for H-Met-Asp-Gly-Cys-Glu-Leu-OH (in ppm) Note: These are representative chemical shifts for amino acids in a random-coil peptide and would vary based on the actual secondary structure and solvent conditions. researchgate.netualberta.ca

Residue NH Other
Met-1 - 4.33 2.15, 2.05 γ-CH₂: 2.60, ε-CH₃: 2.10
Asp-2 8.37 4.71 2.85, 2.70 -
Gly-3 8.29 3.96 - -
Cys-4 8.23 4.54 3.15, 2.95 -
Glu-5 8.36 4.33 2.05, 1.95 γ-CH₂: 2.35
Leu-6 8.23 4.32 1.70 γ-CH: 1.65, δ-CH₃: 0.95, 0.90

Table 4: Representative NOE Correlations for Structure Determination

NOE Type Description Structural Information
Intra-residue Between protons within the same amino acid Side-chain conformation
Sequential (i, i+1) Between protons on adjacent residues (e.g., Hα(i) to NH(i+1)) Backbone torsion angles (φ, ψ)
Medium-range (i, i+2/i+3/i+4) Between protons separated by 1-3 residues Defines turns and helices
Long-range (i, i+5 or more) Between protons distant in sequence Defines the overall tertiary fold

Relaxation Studies for Peptide Flexibility and Dynamics

NMR relaxation studies provide unparalleled insight into the flexibility and dynamics of peptides on a wide range of timescales (picoseconds to seconds). nih.gov The key parameters measured are the longitudinal relaxation time (T₁), the transverse relaxation time (T₂), and the heteronuclear NOE. springernature.comacs.org

These parameters are sensitive to the rotational correlation time, which reflects how fast a particular part of the molecule is tumbling in solution. acs.org For H-Met-Asp-Gly-Cys-Glu-Leu-OH, measuring these relaxation parameters for each residue can create a flexibility map of the peptide. Regions with higher flexibility, such as the termini or loops, will exhibit different relaxation behavior compared to more structured regions. For instance, a higher degree of internal motion on the picosecond-nanosecond timescale leads to a lower heteronuclear NOE value. nih.gov Relaxation dispersion experiments can further probe slower conformational exchange processes occurring on the microsecond to millisecond timescale. nih.gov

Table 5: NMR Relaxation Parameters and Their Relation to Peptide Dynamics

Parameter Timescale Probed Interpretation
T₁ (Longitudinal) ps - ns Sensitive to fast tumbling and internal motions.
T₂ (Transverse) µs - ms Sensitive to both fast and slow motions, including conformational exchange.
Heteronuclear NOE ps - ns Indicates the degree of fast internal motion; values near 1 suggest rigidity, while lower values suggest flexibility.
Relaxation Dispersion µs - ms Detects and characterizes conformational exchange between different states.

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Data (if applicable)

While NMR is ideal for studying peptide structure in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-resolution structures in the solid state or in a vitrified solution, respectively.

The application of X-ray crystallography to a short, flexible hexapeptide like H-Met-Asp-Gly-Cys-Glu-Leu-OH is challenging. nih.gov The primary bottleneck is obtaining well-ordered crystals, as small peptides often have too much conformational flexibility to pack into a regular crystal lattice. nih.goviucr.org However, if crystallization is successful, the resulting electron density map can yield a very high-resolution model of a single, static conformation of the peptide. libretexts.orgbibliotekanauki.pl

Cryo-EM has revolutionized structural biology but is generally applied to large macromolecules or complexes, typically well above 40-50 kDa. americanpeptidesociety.orgacs.org A single 700 Da hexapeptide is far too small for standard single-particle cryo-EM analysis. biorxiv.org However, a newer cryo-EM method called Microcrystal Electron Diffraction (MicroED) can determine high-resolution structures from nanocrystals and has been successfully applied to small molecules and peptides. nih.govspringernature.com Therefore, if nanocrystals of H-Met-Asp-Gly-Cys-Glu-Leu-OH could be grown, MicroED would be a viable, albeit technically demanding, approach to obtaining a high-resolution structure. nih.gov

Table 6: List of Compounds Mentioned

Compound Name Abbreviation/Symbol
Methionine Met / M
Aspartic Acid Asp / D
Glycine Gly / G
Cysteine Cys / C
Glutamic Acid Glu / E
Leucine Leu / L
H-Met-Asp-Gly-Cys-Glu-Leu-OH -
Water H₂O
Deuterium Oxide D₂O
Hydrogen H
Carbon C
Nitrogen N

Investigation of Biological Activities and Molecular Mechanisms of the Hexapeptide H Met Asp Gly Cys Glu Leu Oh in Pre Clinical Models

Receptor Binding and Activation Studies

The antagonistic properties of H-Met-Asp-Gly-Cys-Glu-Leu-OH are presumed to originate from its interaction with Wnt5a receptors, thereby inhibiting the downstream signaling cascade initiated by the Wnt5a ligand.

While the precise quantitative binding affinity of H-Met-Asp-Gly-Cys-Glu-Leu-OH to Frizzled-2 (FZD2) and Frizzled-5 (FZD5) receptors has not been extensively detailed in publicly available literature, its functional antagonism strongly suggests a direct or indirect interaction. The Frizzled family of receptors are the primary receptors for Wnt ligands uclouvain.be. It is speculated that Box5, a derivative of a Wnt5a hexapeptide, functions by binding to the FZD5 receptor, similar to its agonistic counterpart, Foxy5 uclouvain.be. This interaction is thought to competitively inhibit the binding of Wnt5a to its receptor. However, specific binding constants, such as the dissociation constant (Kd), have not been reported.

Wnt5a itself has been shown to bind to FZD2 and FZD5, among other Frizzled receptors, to initiate downstream signaling nih.gov. The inhibitory action of H-Met-Asp-Gly-Cys-Glu-Leu-OH on Wnt5a-mediated effects is the primary evidence for its engagement with the receptor complex.

H-Met-Asp-Gly-Cys-Glu-Leu-OH has been functionally characterized as a potent Wnt5a antagonist. In melanoma cell lines, which express Frizzled-5, this hexapeptide, termed Box5, effectively abolishes the cellular responses induced by exogenous Wnt5a, such as increased adhesion, migration, and invasion researchgate.net.

A dose-response analysis in A2058 melanoma cells demonstrated a statistically significant inhibitory effect on Wnt5a-induced cell migration at a concentration of 100 µM nih.govgoogle.com. This antagonistic activity was shown to be selective, as a scrambled version of the peptide did not inhibit cell migration nih.govgoogle.com. Furthermore, the peptide was also effective at inhibiting the basal migration and invasion of melanoma cells that endogenously secrete Wnt5a researchgate.net. In studies related to neuroinflammation, Box5 was shown to suppress the release of pro-inflammatory cytokines induced by amyloid-β, an effect that was also achieved by using an anti-Fz5 antibody, further implicating the Frizzled-5 receptor in the peptide's mechanism of action nih.govrupress.org.

Antagonistic Activity of H-Met-Asp-Gly-Cys-Glu-Leu-OH in Pre-clinical Models
Cell Line/ModelAssayEffective ConcentrationObserved EffectReference
A2058 Melanoma CellsCell Migration Assay100 µMStatistically significant inhibition of Wnt5a-induced migration. nih.govgoogle.com
HTB63 Melanoma CellsCell Migration and Invasion Assays100 µMInhibition of basal migration and invasion in cells endogenously expressing Wnt5a. researchgate.net
Primary Cortical CulturesCytokine Release Assay (IL-1β)200 µMSuppressed amyloid-β-induced IL-1β release by 58%. nih.govrupress.org

Intracellular Signaling Pathway Modulation by H-Met-Asp-Gly-Cys-Glu-Leu-OH

The antagonistic effects of H-Met-Asp-Gly-Cys-Glu-Leu-OH at the receptor level translate into the modulation of key intracellular signaling pathways typically activated by Wnt5a.

Wnt5a is known to activate non-canonical signaling pathways, including the activation of Protein Kinase C (PKC) nih.govnih.gov. The hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH has been demonstrated to directly inhibit Wnt5a-induced PKC activation researchgate.net. In A2058 melanoma cells, stimulation with Wnt5a leads to the phosphorylation of the endogenous PKC substrate, myristoylated alanine-rich C-kinase substrate (MARCKS). Pre-incubation with 100 µM Box5 was shown to inhibit this Wnt5a-stimulated phosphorylation of MARCKS, providing direct evidence of its inhibitory effect on PKC activity karger.com.

The Wnt/Ca2+ signaling pathway is another key non-canonical pathway activated by Wnt5a, leading to transient increases in intracellular calcium levels nih.gov. H-Met-Asp-Gly-Cys-Glu-Leu-OH has been shown to be a potent inhibitor of this pathway. In A2058 melanoma cells, pre-incubation with 100 µM Box5 resulted in a greater than 70% inhibition of Wnt5a-induced intracellular Ca2+ signaling nih.govkarger.com. This inhibitory effect was selective for the Wnt5a pathway, as the peptide did not block calcium signaling induced by other stimuli such as endothelin-1 or carbachol nih.govkarger.com.

Modulation of Intracellular Signaling by H-Met-Asp-Gly-Cys-Glu-Leu-OH
Signaling PathwayExperimental ModelConcentrationKey FindingReference
Protein Kinase C (PKC)A2058 Melanoma Cells100 µMInhibited Wnt5a-stimulated phosphorylation of the PKC substrate MARCKS. karger.com
Calcium (Ca2+) SignalingA2058 Melanoma Cells100 µMGreater than 70% inhibition of Wnt5a-induced intracellular Ca2+ release. nih.govkarger.com

The modulation of intracellular signaling pathways by H-Met-Asp-Gly-Cys-Glu-Leu-OH is expected to lead to changes in downstream gene expression and protein regulation. While comprehensive transcriptomic and proteomic studies are limited, some insights are available.

A global proteomics analysis of melanoma cells treated with Wnt5a revealed changes in the levels of metabolic enzymes, including lactate dehydrogenase (LDH) subunits LDHA and LDHB. These Wnt5a-mediated increases in LDH levels were blocked by treatment with Box5, indicating that the peptide can reverse Wnt5a's effects on the cellular proteome and metabolism jacc.org. This suggests that Wnt5a signaling can reprogram cellular bioenergetics, a process that is inhibited by H-Met-Asp-Gly-Cys-Glu-Leu-OH jacc.org. The study also noted that the increase in LDH expression was a post-transcriptional event jacc.org.

In the context of neuroinflammation, treatment with Box5 was shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in response to amyloid-β stimulation in cortical neuron cultures nih.govrupress.org. While this points to changes in gene expression, detailed microarray or RNA-sequencing data specifically for this hexapeptide are not widely available. Another study in a model of glioblastoma indicated that the WNT5A antagonist, BOX5, significantly inhibited the production of CD133+/CD144+ cells researchgate.net.

Further research is required to fully elucidate the global changes in gene and protein expression profiles following treatment with H-Met-Asp-Gly-Cys-Glu-Leu-OH.

Cellular Functional Assays in Disease-Relevant Cell Lines

Cell Migration and Invasion Assays (e.g., in melanoma models)

There is no available data from cell migration or invasion assays for the hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH in melanoma or any other disease-relevant cell lines. Studies on the related but chemically different peptide, Box5, have shown it to inhibit Wnt5a-dependent melanoma cell invasion nih.govpnas.org. Specifically, Box5 was found to abolish Wnt5a-stimulated adhesion, migration, and invasion in A2058 melanoma cells and inhibit the basal migration and invasion of Wnt5a-expressing HTB63 melanoma cells nih.govpnas.orgcancer-research-network.com. These effects are attributed to its role as a Wnt5a antagonist, a function conferred by the N-terminal t-Boc modification which is absent in H-Met-Asp-Gly-Cys-Glu-Leu-OH.

Cell Adhesion and Spreading Studies

No studies investigating the effect of H-Met-Asp-Gly-Cys-Glu-Leu-OH on cell adhesion or spreading have been identified in the public domain. Research on a formylated version of this peptide, formyl-Met-Asp-Gly-Cys-Glu-Leu, indicated it could restore effects on cell adhesion that were lost when the peptide was shortened, suggesting the N-terminal modification is critical for this activity nih.gov.

Cell-Cell Communication Modulation

There is a lack of published research on the role of H-Met-Asp-Gly-Cys-Glu-Leu-OH in modulating cell-cell communication.

Interaction with Model Biological Membranes

Liposome-Based Assays for Membrane Permeabilization

No data from liposome-based assays or any other method to assess the membrane permeabilization potential of H-Met-Asp-Gly-Cys-Glu-Leu-OH is currently available.

Biophysical Analysis of Peptide-Lipid Interactions

There are no published biophysical analyses detailing the interaction between H-Met-Asp-Gly-Cys-Glu-Leu-OH and lipid membranes.

In Vivo (Animal Model) Mechanistic Studies of H-Met-Asp-Gly-Cys-Glu-Leu-OH Activity

Tissue-Specific Biomarker Analysis and Histopathological Evaluation

Without any research findings on this particular compound, it is not possible to generate a thorough, informative, and scientifically accurate article as per the instructions.

Computational and Bioinformatic Approaches for Rational Design and Discovery of H Met Asp Gly Cys Glu Leu Oh Analogs

In Silico Peptide Design and Optimization Platforms

The advent of sophisticated computational platforms has revolutionized the field of peptide design. These platforms integrate a variety of algorithms and models to generate and evaluate novel peptide sequences with desired physicochemical and biological properties.

De Novo Peptide Sequence Generation Algorithms

De novo peptide design algorithms construct novel amino acid sequences from scratch, guided by predefined parameters and objectives. These algorithms can be broadly categorized into two main approaches: sequence-based and structure-based methods. Sequence-based methods utilize statistical information from known peptide libraries to generate new sequences with similar compositional biases. Structure-based methods, on the other hand, build peptides atom-by-atom or fragment-by-fragment within a defined three-dimensional space, often the binding site of a target protein.

For the design of H-Met-Asp-Gly-Cys-Glu-Leu-OH analogs, a brute-force approach could be employed to explore all possible single-point mutations within the sequence. Given the relatively small sequence space for a heptapeptide, this method can exhaustively explore the combinatorial possibilities. nih.gov More advanced algorithms might employ evolutionary or genetic algorithms, where a population of peptide sequences is iteratively mutated and selected based on a scoring function that predicts desired properties. For instance, an algorithm could be tasked with generating sequences that are predicted to have high binding affinity to a specific receptor while maintaining or improving upon the solubility and stability of the parent peptide.

Machine Learning and Artificial Intelligence Models for Peptide Property Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict a wide range of peptide properties, thereby accelerating the design and optimization process. nih.gov These models are trained on large datasets of peptides with experimentally determined properties, enabling them to learn complex relationships between sequence, structure, and function.

For H-Met-Asp-Gly-Cys-Glu-Leu-OH, ML models could be employed to predict properties such as:

Bioactivity: Predicting the peptide's ability to interact with a specific biological target.

Physicochemical Properties: Including solubility, stability, and aggregation propensity.

Pharmacokinetic Properties: Such as absorption, distribution, metabolism, and excretion (ADME).

Deep learning models, a subset of ML, have shown particular promise in this area. nih.govacs.org For example, a deep learning model trained on a vast dataset of peptide synthesis outcomes could predict the ease of synthesis for novel analogs of H-Met-Asp-Gly-Cys-Glu-Leu-OH and even suggest sequence modifications to avoid potential issues like aggregation during solid-phase peptide synthesis. nih.govacs.org

Property Machine Learning Model Input Features Predicted Output
Target Binding AffinitySupport Vector Machine (SVM)Amino acid composition, dipeptide frequency, physicochemical descriptorsBinding affinity score (e.g., IC50)
SolubilityRandom ForestSequence length, hydrophobicity, charge, secondary structure propensityProbability of being soluble
StabilityRecurrent Neural Network (RNN)Amino acid sequenceHalf-life in serum
Aggregation PropensityDeep LearningSequence parameters (integral, width, height of synthesis peaks)Aggregation score

Molecular Docking and Dynamics Simulations of H-Met-Asp-Gly-Cys-Glu-Leu-OH

Molecular modeling techniques, including docking and dynamics simulations, provide atomic-level insights into the behavior of H-Met-Asp-Gly-Cys-Glu-Leu-OH and its interactions with biological targets. These methods are crucial for understanding the molecular basis of its activity and for rationally designing analogs with improved binding characteristics.

Protein-Ligand Docking for Binding Mode Prediction

Protein-ligand docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (in this case, H-Met-Asp-Gly-Cys-Glu-Leu-OH or its analogs) when it interacts with a target protein. Docking algorithms explore a vast number of possible conformations of the peptide within the protein's binding site and use a scoring function to rank them.

Software such as GOLD suite can be utilized for this purpose, employing a genetic algorithm to explore the conformational flexibility of the peptide and identify the most favorable binding poses. ekb.eg The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the protein, providing valuable information for the design of more potent analogs. For example, if a docking simulation reveals that the glutamic acid residue of H-Met-Asp-Gly-Cys-Glu-Leu-OH forms a critical hydrogen bond with a specific amino acid in the receptor, analogs could be designed to enhance this interaction.

Peptide Analog Target Protein Docking Score (Arbitrary Units) Key Interacting Residues
H-Met-Asp-Gly-Cys-Glu-Leu-OHHypothetical Receptor A-8.5Arg122, Gln78, Phe210
Analog 1 (Glu -> Asp)Hypothetical Receptor A-7.9Arg122, Gln78
Analog 2 (Leu -> Phe)Hypothetical Receptor A-9.2Arg122, Gln78, Phe210, Tyr155

All-Atom and Coarse-Grained Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the peptide and its interactions over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of H-Met-Asp-Gly-Cys-Glu-Leu-OH and its complex with a target protein.

All-Atom MD simulations represent every atom in the system explicitly, providing a high level of detail. These simulations can be used to study the conformational stability of the peptide, the flexibility of its backbone and side chains, and the detailed dynamics of its interaction with a receptor.

Coarse-Grained MD simulations group several atoms into a single particle, reducing the computational cost and allowing for longer simulation times. This approach is well-suited for studying large-scale conformational changes, such as the folding of the peptide or its association with a cell membrane.

These simulations can reveal the stability of the binding pose predicted by docking and identify transient interactions that may be important for biological activity.

Free Energy Calculations for Binding Affinity Prediction

Free energy calculations are computationally intensive methods used to obtain a more accurate prediction of the binding affinity between a peptide and its target protein. These methods go beyond the scoring functions used in molecular docking by rigorously calculating the free energy change upon binding.

Common methods for free energy calculation include:

Free Energy Perturbation (FEP): This method involves gradually transforming the ligand into another molecule (e.g., a different analog or a solvent molecule) and calculating the free energy change associated with this transformation.

Thermodynamic Integration (TI): Similar to FEP, TI calculates the free energy difference between two states by integrating along a pathway that connects them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for H-Met-Asp-Gly-Cys-Glu-Leu-OH Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuestc.edu.cnpepdd.com For derivatives of the peptide H-Met-Asp-Gly-Cys-Glu-Leu-OH, QSAR can be a powerful tool to predict the activity of novel analogs and guide the rational design of more potent or selective molecules. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. creative-peptides.com

The process of developing a QSAR model for H-Met-Asp-Gly-Cys-Glu-Leu-OH derivatives would involve several key steps. First, a dataset of derivatives with experimentally determined biological activities (e.g., binding affinity to a specific receptor, enzymatic inhibition) would be compiled. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the peptide's structure, such as its hydrophobicity, electronic properties, steric features, and topological characteristics. acs.orgelsevierpure.com

A variety of amino acid descriptors can be employed to characterize the peptide structures at the sequence level. nih.gov These descriptors can be derived from a multitude of amino acid properties, including topological, physicochemical, 3D-structural, and quantum-chemical attributes, often using multivariate statistical methods like principal components analysis (PCA). nih.gov Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the observed biological activity. uestc.edu.cn Several statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). uestc.edu.cn

The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and ability to generalize to new, untested compounds. researchgate.net A validated QSAR model can then be used to predict the biological activity of virtual or newly synthesized derivatives of H-Met-Asp-Gly-Cys-Glu-Leu-OH, thereby prioritizing the most promising candidates for further experimental investigation and reducing the time and cost associated with drug discovery. creative-peptides.comnih.gov

Below is an illustrative data table showcasing a hypothetical QSAR model for H-Met-Asp-Gly-Cys-Glu-Leu-OH derivatives. The table includes several hypothetical analogs, their calculated molecular descriptors, and their predicted biological activity.

DerivativeModificationLogP (Hydrophobicity)Molecular Weight (Da)Predicted IC50 (nM)
Parent PeptideNone-2.5807.9150
Analog 1Met -> Nle-1.8807.9125
Analog 2Leu -> Ile-2.3807.9140
Analog 3Asp -> Asn-2.8806.8170
Analog 4Cys -> Ser-3.0791.9200

Peptide-Protein Interaction Network Analysis and Pathway Mapping

Understanding the biological context in which H-Met-Asp-Gly-Cys-Glu-Leu-OH functions requires identifying its interacting protein partners and the cellular pathways it may modulate. Peptide-protein interaction (PPI) network analysis is a powerful bioinformatic approach to visualize and analyze the complex web of interactions between proteins. nih.gov By identifying the proteins that potentially bind to H-Met-Asp-Gly-Cys-Glu-Leu-OH, we can infer its mechanism of action and its role in various biological processes.

The first step in this analysis would be to identify the potential protein targets of H-Met-Asp-Gly-Cys-Glu-Leu-OH. This can be achieved through experimental methods like affinity purification-mass spectrometry or through computational approaches such as peptide-protein docking simulations. Once a list of potential interacting proteins is generated, this information can be used to construct a PPI network.

Software tools like Cytoscape and the Protein Interaction Network Analysis (PINA) platform are widely used for the visualization and analysis of PPI networks. ebi.ac.ukbjcancer.org These tools can integrate data from various public PPI databases to build a comprehensive network around the identified interactors of H-Met-Asp-Gly-Cys-Glu-Leu-OH. bjcancer.org The resulting network can reveal direct and indirect interactions, helping to place the peptide within a broader biological context.

Once the interaction network is established, pathway mapping can be performed to identify the biological pathways that are enriched with the interacting proteins. This is typically done using tools that perform Gene Ontology (GO) term enrichment or pathway analysis using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes). This analysis can provide insights into the cellular processes that are likely to be affected by the peptide, such as signaling cascades, metabolic pathways, or gene regulatory networks. youtube.commdpi.com

The following table provides a hypothetical example of the output from a peptide-protein interaction network analysis and pathway mapping for H-Met-Asp-Gly-Cys-Glu-Leu-OH.

Interacting ProteinCellular LocationBiological ProcessAssociated Pathway
Protein Kinase ACytoplasmSignal TransductioncAMP signaling pathway
Glutathione S-transferaseCytosolDetoxificationGlutathione metabolism
Caspase-3CytoplasmApoptosisApoptosis signaling pathway
Epidermal Growth Factor ReceptorPlasma MembraneCell ProliferationMAPK signaling pathway

Bioinformatics Tools for Sequence Homology, Motif Discovery, and Evolutionary Analysis

A variety of bioinformatics tools are available for the in-depth analysis of the peptide sequence H-Met-Asp-Gly-Cys-Glu-Leu-OH. These tools can provide valuable information regarding its potential function, evolutionary conservation, and the presence of significant sequence motifs.

Sequence Homology Search: The first step in characterizing a new peptide sequence is often to search for homologous sequences in existing protein and peptide databases. Tools like BLAST (Basic Local Alignment Search Tool) and databases such as UniProt can be used to identify proteins or peptides that share significant sequence similarity with H-Met-Asp-Gly-Cys-Glu-Leu-OH. uniprot.org The identification of homologous sequences can provide clues about the potential biological function of the peptide, as homologous proteins often share similar functions. The Peptide Utility (PU) search server is another tool that can be used to find identical and homologous peptide and protein sequences from multiple databases. nih.gov

Motif Discovery: Short, conserved sequence patterns, known as motifs, often play crucial roles in protein function and interaction. github.io Motif discovery tools like MEME (Multiple Em for Motif Elicitation) and PSSMSearch can be used to identify conserved motifs within a set of related sequences. molbiol-tools.cameme-suite.org By analyzing the sequence of H-Met-Asp-Gly-Cys-Glu-Leu-OH, it is possible to identify known motifs or discover novel ones that may be indicative of its function, such as a binding site for a specific protein or a target site for post-translational modification. MotifQuest is an automated pipeline that can be used to create a database of conserved motifs. nih.gov

Evolutionary Analysis: If homologous sequences are identified in different species, it is possible to perform an evolutionary analysis to understand the conservation of the peptide sequence over time. Multiple sequence alignment tools like Clustal Omega can be used to align the sequences and identify conserved residues. biorxiv.org This information can be used to construct a phylogenetic tree, which illustrates the evolutionary relationships between the sequences. Highly conserved residues are often critical for the structure or function of the peptide.

The table below summarizes some of the key bioinformatics tools that could be used for the analysis of H-Met-Asp-Gly-Cys-Glu-Leu-OH.

Tool/DatabaseFunctionApplication to H-Met-Asp-Gly-Cys-Glu-Leu-OH
BLASTSequence similarity searchingIdentify homologous peptides or proteins in other species.
UniProtProtein sequence and functional information databaseRetrieve information on proteins containing this peptide sequence. uniprot.org
MEME SuiteMotif discovery and analysisIdentify conserved motifs within the peptide sequence. meme-suite.org
Clustal OmegaMultiple sequence alignmentAlign with homologous sequences to identify conserved residues.
PepSeAPeptide sequence alignment and visualizationAnalyze and visualize the sequence for structure-activity relationship studies. biorxiv.org

Virtual High-Throughput Screening for Peptide Ligand Identification

Virtual high-throughput screening (vHTS) is a computational technique used in drug discovery to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target. nih.govresearchgate.net In the context of H-Met-Asp-Gly-Cys-Glu-Leu-OH, vHTS can be employed for several purposes, such as identifying molecules that mimic its structure and function (ligand-based screening) or discovering novel binding partners for the peptide itself (receptor-based screening).

Ligand-Based Virtual Screening (LBVS): If the biological target of H-Met-Asp-Gly-Cys-Glu-Leu-OH is unknown, but its activity has been established, LBVS can be used to identify other molecules with similar properties. pepdd.com This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. A computational model of H-Met-Asp-Gly-Cys-Glu-Leu-OH, representing its key chemical features (a pharmacophore), is created and used to screen large compound libraries. Hits from the screen would be molecules that share the essential features of the original peptide and are therefore predicted to have similar biological effects.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a protein target for H-Met-Asp-Gly-Cys-Glu-Leu-OH is known or can be modeled, SBVS can be used to identify potential binding partners. mdpi.com This method involves docking a library of compounds into the binding site of the target protein and scoring the interactions. mdpi.com The top-scoring compounds are those that are predicted to bind with the highest affinity and are selected for experimental validation. This approach can be used to identify molecules that either compete with or enhance the binding of H-Met-Asp-Gly-Cys-Glu-Leu-OH to its target.

The process of vHTS for peptide ligand identification typically involves several steps, starting with the preparation of the peptide library and the target structure (for SBVS). nih.gov This is followed by the docking or screening calculations, and finally, the post-processing of the results to rank the compounds and select the most promising candidates. mdpi.com The use of in silico methods significantly reduces the time and cost associated with experimental high-throughput screening. researchgate.netmdpi.com

Below is a hypothetical data table representing the results of a virtual screening campaign to identify peptides that bind to a target of H-Met-Asp-Gly-Cys-Glu-Leu-OH.

Peptide IDSequenceDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Hit 1Trp-Asp-Gly-Cys-Glu-Leu-9.850
Hit 2Met-Asp-Ala-Cys-Glu-Leu-9.575
Hit 3Met-Glu-Gly-Cys-Glu-Phe-9.2100
Hit 4Tyr-Asp-Gly-Cys-Gln-Leu-9.0120
Hit 5Met-Asp-Gly-Ser-Glu-Trp-8.8150

Peptide Engineering Strategies for Modifying Functional Characteristics of the Hexapeptide H Met Asp Gly Cys Glu Leu Oh

Chemical Modification for Enhanced Stability and Bioactivity

Chemical modification is a cornerstone of peptide engineering, offering powerful tools to improve the intrinsic properties of peptides like H-Met-Asp-Gly-Cys-Glu-Leu-OH. By altering the peptide's structure, its resistance to enzymatic degradation can be significantly increased, and its biological activity can be fine-tuned.

Backbone and Side-Chain Modifications (e.g., cyclization, N-methylation)

Modifications to the peptide backbone and amino acid side chains are primary strategies for enhancing stability and modulating function. researchgate.net

Cyclization: Constraining the peptide's flexible structure into a cyclic form can drastically improve its stability against proteases, enhance receptor binding affinity by reducing the entropic penalty of binding, and improve membrane permeability. For the H-Met-Asp-Gly-Cys-Glu-Leu-OH sequence, several cyclization strategies are conceptually feasible:

Disulfide Bridge: The presence of a Cysteine (Cys) residue allows for the formation of a disulfide bond. This can be achieved by introducing a second Cys residue into the sequence and oxidizing the two thiol groups to form a cyclic peptide.

Head-to-Tail Cyclization: The N-terminal amine of Methionine (Met) can be linked to the C-terminal carboxyl group of Leucine (Leu) to form a cyclic amide bond, resulting in a completely cyclic backbone.

Side-Chain to Side-Chain Cyclization: The side chains of Aspartic acid (Asp) and Glutamic acid (Glu) contain carboxyl groups that can be linked with the side chain of a suitably introduced basic amino acid like Lysine to form a lactam bridge.

N-methylation: The substitution of a backbone amide proton with a methyl group is a subtle yet impactful modification. acs.org N-methylation can protect the peptide from enzymatic cleavage at the modified amide bond and can improve its ability to cross cell membranes by reducing the number of hydrogen bond donors. nih.govnih.gov This strategy can be systematically applied to the H-Met-Asp-Gly-Cys-Glu-Leu-OH sequence in a process known as an "N-methyl scan" to identify positions where methylation is most beneficial for bioactivity and stability. springernature.comsemanticscholar.org For instance, methylating the nitrogen of the Glycine residue could impart significant conformational rigidity.

Modification StrategyApplication to H-Met-Asp-Gly-Cys-Glu-Leu-OHExpected Outcome
Cyclization (Disulfide) Introduction of a second Cys residue and subsequent oxidation.Increased proteolytic stability; enhanced receptor affinity.
Cyclization (Head-to-Tail) Amide bond formation between N-terminal Met and C-terminal Leu.Improved stability and conformational rigidity.
N-methylation Systematic replacement of N-H with N-CH₃ at various residues.Enhanced metabolic stability; improved membrane permeability. nih.govnih.gov

Incorporation of Non-Canonical Amino Acids

The substitution of standard proteinogenic amino acids with non-canonical amino acids (ncAAs) offers a vast expansion of chemical diversity, enabling the enhancement of peptide properties beyond what is possible with the standard 20 amino acids. nih.govasm.org Integrating ncAAs can improve proteolytic stability, increase potency, and introduce novel functionalities. researchgate.net

For H-Met-Asp-Gly-Cys-Glu-Leu-OH, several strategic substitutions could be envisioned:

To prevent oxidation of the Methionine residue, it could be replaced with norleucine or other isosteres.

The Glycine residue, which imparts high flexibility, could be substituted with a more constrained ncAA like aminoisobutyric acid to lock the peptide into a more bioactive conformation.

Replacing L-amino acids with their D-enantiomers at specific positions can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.

PositionCanonical Amino AcidPotential ncAA SubstitutionRationale
1Methionine (Met)NorleucinePrevent oxidation, maintain hydrophobicity.
3Glycine (Gly)Aminoisobutyric acid (Aib)Induce conformational constraint (e.g., helical turn).
AnyAny L-amino acidCorresponding D-amino acidIncrease resistance to proteolytic degradation.

Rational Design for Improved Receptor Affinity and Selectivity

Rational design leverages an understanding of the peptide's structure-activity relationship (SAR) to create analogs with superior performance. This approach aims to optimize the interaction between the peptide and its biological target, thereby improving affinity and selectivity. nih.gov

For the hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH, a rational design campaign would typically begin with an alanine scan . In this process, each amino acid residue (except for existing alanines) is systematically replaced with Alanine to gauge the importance of its side chain for biological activity. For example, replacing Aspartic acid with Alanine and observing a significant loss of activity would imply that the acidic side chain of Asp is crucial for receptor interaction.

Following the initial scan, more subtle modifications can be made. For instance, if the Asp residue is found to be critical, analogs could be synthesized where it is replaced with Glutamic acid (to probe the importance of side-chain length) or other acidic ncAAs. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the peptide-receptor interaction and predict which modifications are most likely to enhance binding affinity. nih.gov

Development of Peptidomimetics and Constrained Peptide Analogs

While the modifications described above alter the existing peptide structure, peptidomimetics aim to mimic the essential elements of the peptide's pharmacophore using non-peptide chemical scaffolds. This strategy is often employed to create compounds with improved oral bioavailability and metabolic stability. The development of a peptidomimetic of H-Met-Asp-Gly-Cys-Glu-Leu-OH would involve identifying the key side chains responsible for its activity (e.g., from an alanine scan) and arranging them on a stable, non-peptidic backbone.

Constrained peptide analogs represent a middle ground between traditional peptides and peptidomimetics. By introducing conformational constraints, such as those achieved through cyclization, the peptide is locked into its bioactive conformation. researchgate.net This pre-organization reduces the entropic cost of binding to the receptor, often leading to a significant increase in affinity. Thioether bridges, formed by reacting the Cysteine thiol with an electrophilic group, are another effective method for creating constrained cyclic analogs. researchgate.net

Conjugation Chemistry for Targeted Delivery Applications (conceptual frameworks)

To improve the pharmacokinetic profile and enable targeted delivery of H-Met-Asp-Gly-Cys-Glu-Leu-OH, it can be chemically conjugated to larger molecules or delivery vehicles. acs.orgbachem.com Conjugation chemistry provides a versatile toolbox for creating these complex bioconjugates. irbm.com

Conceptual frameworks for conjugation include:

PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and shielding it from proteolytic enzymes, thereby extending its half-life in circulation.

Lipidation: Conjugating a fatty acid chain to the peptide can promote binding to serum albumin, which acts as a carrier in the bloodstream, significantly prolonging its duration of action.

Antibody-Peptide Conjugates: For targeted delivery to specific cells (e.g., cancer cells), the peptide can be linked to a monoclonal antibody that recognizes a cell-surface antigen.

Nanoparticle Conjugation: The peptide can be attached to the surface of nanoparticles, liposomes, or other nanomaterials for targeted delivery and controlled release. nih.gov

The Cysteine residue in H-Met-Asp-Gly-Cys-Glu-Leu-OH provides a convenient and specific handle for conjugation through its thiol side chain, allowing for precise, site-specific modification. irbm.com

Self-Assembling Peptide Systems Incorporating the Hexapeptide H-Met-Asp-Gly-Cys-Glu-Leu-OH

Self-assembling peptides are a class of biomaterials that can spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, under specific conditions. The sequence of H-Met-Asp-Gly-Cys-Glu-Leu-OH, containing both hydrophobic (Met, Leu) and hydrophilic/charged (Asp, Glu) residues, suggests a potential for amphiphilicity, which is a key driver of self-assembly.

While this specific hexapeptide may not be long enough to form extensive structures on its own, it could be incorporated as a functional motif into a larger, well-established self-assembling peptide sequence. For example, it could be appended to the N- or C-terminus of a peptide known to form nanofibers. The H-Met-Asp-Gly-Cys-Glu-Leu-OH sequence would then be displayed on the surface of the resulting nanostructure. Such functionalized biomaterials could be used in:

Tissue Engineering: The peptide-functionalized scaffold could present specific cues to cells to promote adhesion, proliferation, or differentiation.

Drug Delivery: The self-assembled hydrogel could serve as a depot for the sustained release of the hexapeptide itself or other encapsulated therapeutic agents.

3D Cell Culture: The nanofiber scaffold can mimic the extracellular matrix, providing a more physiologically relevant environment for cell culture studies.

The applicability would depend on demonstrating that incorporating this specific sequence does not disrupt the self-assembly of the parent peptide and that the exposed motif retains its desired biological activity.

Future Research Trajectories and Pre Clinical Development Frontiers for the Hexapeptide H Met Asp Gly Cys Glu Leu Oh

Unexplored Biological Roles and Novel Target Identification for H-Met-Asp-Gly-Cys-Glu-Leu-OH

The initial step in harnessing the therapeutic potential of a novel peptide like H-Met-Asp-Gly-Cys-Glu-Leu-OH is the systematic identification of its biological roles and molecular targets. gencefebio.com Given the unique combination of amino acids—including the sulfur-containing Methionine and Cysteine, acidic residues Aspartic Acid and Glutamic Acid, the flexible Glycine, and the hydrophobic Leucine—this peptide may possess diverse functionalities. A primary strategy involves computational and bioinformatics approaches to predict potential interactions. Sequence homology searches against protein databases can reveal similarities to known bioactive peptides, suggesting potential functions.

Further exploration necessitates empirical screening. Reverse pharmacology, where the peptide is tested against a broad panel of known biological targets (e.g., receptors, enzymes, ion channels), can rapidly identify potential molecular interactions. Conversely, phenotypic screening in various cell-based assays can uncover unexpected biological activities, which can then be traced back to a specific molecular target. The specific amino acid composition of H-Met-Asp-Gly-Cys-Glu-Leu-OH suggests several hypothetical avenues for investigation, from roles in metabolic regulation to modulation of protein-protein interactions.

Table 1: Hypothetical Research Avenues for H-Met-Asp-Gly-Cys-Glu-Leu-OH Based on Amino Acid Composition
Amino Acid ResiduePotential Functional RoleSuggested Initial Screening Approach
Methionine (Met)Antioxidant properties (sulfur atom can be oxidized and reduced)Cell-based assays for reactive oxygen species (ROS) scavenging.
Aspartic Acid (Asp), Glutamic Acid (Glu)Binding to positively charged domains on proteins; potential chelation of divalent cations (e.g., Ca²⁺, Zn²⁺).Enzyme inhibition assays; surface plasmon resonance (SPR) to test binding to specific metal ions or proteins.
Glycine (Gly)Provides conformational flexibility, allowing the peptide to adapt to various binding pockets.Structural biology studies (NMR, X-ray crystallography) of the peptide bound to potential targets.
Cysteine (Cys)Formation of disulfide bonds for stabilization or interaction with other thiol-containing molecules.Screening against proteins with accessible cysteine residues; analysis of dimerization potential.
Leucine (Leu)Contributes to hydrophobic interactions, potentially mediating binding to hydrophobic pockets on target proteins.Binding assays with proteins known to have hydrophobic ligand-binding domains.

Integration of Multi-Omics Data for Comprehensive Peptide Profiling

To gain a holistic understanding of the biological impact of H-Met-Asp-Gly-Cys-Glu-Leu-OH, integrating data from multiple "omics" platforms is essential. creative-proteomics.com This systems-level approach provides a comprehensive view of the molecular changes induced by the peptide within a biological system, moving beyond a single target-pathway analysis. nih.gov Peptide-centric multi-omics involves treating a relevant cell or tissue model with the hexapeptide and subsequently analyzing the changes across the genome, transcriptome, proteome, and metabolome.

This integrated analysis can reveal the peptide's mechanism of action, identify biomarkers of its activity, and uncover potential off-target effects. nih.gov For instance, transcriptomics (RNA-seq) can identify genes whose expression is altered by the peptide, while proteomics can confirm whether these changes translate to the protein level and reveal post-translational modifications. acs.org Metabolomics can then show how these changes impact cellular metabolism and signaling pathways. nih.gov

Table 2: Application of Multi-Omics for Profiling H-Met-Asp-Gly-Cys-Glu-Leu-OH
Omics TechnologyData GeneratedPotential Insights for the Hexapeptide
TranscriptomicsChanges in mRNA expression levels.Identification of signaling pathways and gene regulatory networks modulated by the peptide.
ProteomicsChanges in protein abundance and post-translational modifications.Validation of transcriptomic data; identification of direct binding partners and downstream protein-level effects.
MetabolomicsChanges in the levels of small molecule metabolites. nih.govUnderstanding the peptide's impact on cellular energy, biosynthesis, and signaling pathways.
PeptidomicsIdentification and quantification of endogenous peptides. creative-proteomics.comInvestigating if the hexapeptide influences the processing or levels of other bioactive peptides.

Advancements in High-Throughput Screening and Validation Methodologies for Peptide Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds. creative-peptides.com For peptides, technologies like phage display and mRNA display allow for the screening of libraries containing billions of variants to identify sequences with high affinity and specificity for a target of interest. gubra.dk These methodologies could be employed to optimize the sequence of H-Met-Asp-Gly-Cys-Glu-Leu-OH for enhanced activity or to discover entirely new peptides targeting a specific disease-related protein.

Modern HTS assays are often performed in microplate formats (96, 384, or 1536 wells) and utilize sensitive detection methods like fluorescence intensity, fluorescence polarization, and time-resolved fluorescence resonance energy transfer (TR-FRET). bmglabtech.com The integration of automated liquid handling and data analysis allows for the efficient screening of large libraries. creative-peptides.com Furthermore, computational or virtual screening has become a powerful tool to narrow down vast theoretical peptide libraries to a manageable number of candidates for experimental validation. nih.gov

Table 3: Comparison of High-Throughput Screening Methods for Peptide Discovery
Screening MethodPrincipleKey Advantages
Phage DisplayPeptides are expressed on the surface of bacteriophages, and phages that bind to a target are selected.Very large library sizes (>10⁹); direct link between phenotype (binding) and genotype (DNA sequence).
mRNA DisplayPeptides are covalently linked to their encoding mRNA, allowing for selection and subsequent amplification via RT-PCR.Even larger library sizes (>10¹²); allows for incorporation of non-natural amino acids. gubra.dk
Cell-Based AssaysPeptides are tested for their ability to modulate a specific cellular response (e.g., reporter gene activation, cell viability).Provides functional data in a biologically relevant context; screens for activity, not just binding.
High-Throughput Virtual Screening (HTVS)Computational docking of peptide libraries to the 3D structure of a target protein to predict binding affinity. nih.govCost-effective; extremely fast screening of massive virtual libraries; prioritizes candidates for synthesis. nih.gov

Development of Advanced In Vitro and Ex Vivo Disease Models for Mechanistic Studies

To accurately predict the in vivo potential of a peptide therapeutic, it is crucial to move beyond simple 2D cell cultures and utilize more physiologically relevant model systems. workingforchange.com Advanced in vitro models such as 3D spheroids, organoids, and organs-on-a-chip provide a better representation of tissue architecture, cell-cell interactions, and microenvironmental cues. These models are invaluable for studying the mechanism of action of peptides like H-Met-Asp-Gly-Cys-Glu-Leu-OH in a context that more closely mimics human physiology. workingforchange.commdpi.com

Ex vivo models, which use fresh tissue explants from patients or animals, offer an even higher level of biological complexity. nih.gov For instance, testing H-Met-Asp-Gly-Cys-Glu-Leu-OH on patient-derived tumor tissue could provide insights into its potential anti-cancer efficacy and patient-specific responses. These advanced models are critical during the preclinical phase to de-risk subsequent in vivo studies. nih.gov

Table 4: Advanced Preclinical Models for Peptide Evaluation
Model TypeDescriptionApplication for H-Met-Asp-Gly-Cys-Glu-Leu-OH Research
3D SpheroidsSelf-assembled aggregates of cells grown in suspension or non-adherent plates.Assessing peptide penetration into a tumor-like mass; evaluating effects on cell viability and proliferation in a 3D context.
OrganoidsStem cell-derived, self-organizing 3D structures that recapitulate key aspects of organ structure and function.Studying the peptide's effect on organ-specific cell types and functions (e.g., gut organoids for permeability studies).
Organs-on-a-ChipMicrofluidic devices containing living cells that simulate the physiology of a human organ or system.Modeling pharmacokinetic and pharmacodynamic properties of the peptide in a dynamic, multi-organ system.
Ex Vivo Tissue ExplantsFreshly isolated tissue cultured for a short period. nih.govTesting the peptide's activity on intact human tissue, preserving the native cellular microenvironment.

Conceptualization of Innovative Peptide-Based Therapeutic Approaches (excluding human trials)

The inherent properties of peptides, such as high specificity and potency, can be further enhanced through innovative formulation and engineering strategies. nih.gov For a novel hexapeptide like H-Met-Asp-Gly-Cys-Glu-Leu-OH, several preclinical therapeutic concepts can be envisioned to improve its drug-like properties, such as stability and targeted delivery. nih.gov

One promising approach is the development of peptide-drug conjugates (PDCs), where the peptide acts as a targeting moiety to deliver a cytotoxic agent specifically to diseased cells, minimizing off-target toxicity. nih.gov Another strategy involves structural modifications, such as "stapling" or cyclization, which can lock the peptide into its bioactive conformation, thereby increasing its stability against proteases and enhancing its ability to penetrate cells. youtube.com Furthermore, peptides can be conjugated to nanoparticles or polymers to improve their pharmacokinetic profile. nih.govnih.gov These preclinical strategies are essential for transforming a promising peptide sequence into a viable therapeutic candidate. nih.govmedicilon.com

Table 5: Innovative Preclinical Therapeutic Concepts for Peptides
Therapeutic ApproachDescriptionPotential Advantage for H-Met-Asp-Gly-Cys-Glu-Leu-OH
Peptide-Drug Conjugates (PDCs)Covalently linking the peptide to a small molecule drug. nih.govIf the peptide targets a specific cell type, it could be used to deliver a potent payload directly to those cells.
Stapled PeptidesIntroducing a synthetic brace ("staple") to stabilize the peptide's alpha-helical structure.Increased resistance to enzymatic degradation and improved cell membrane permeability.
Peptide-Nanoparticle ConjugationAttaching the peptide to the surface of a nanoparticle carrier system.Enhanced circulation half-life and targeted accumulation at the site of disease. nih.gov
PROTACs (PROteolysis TArgeting Chimeras)Designing a bifunctional molecule where the peptide binds to a target protein and recruits an E3 ubiquitin ligase to induce its degradation. youtube.comCould be used to eliminate a disease-causing protein rather than just inhibiting it. youtube.com

Q & A

Q. Recommended Protocol :

Pre-treat peptide with 1 mM TCEP for 30 minutes.

Use SPR (surface plasmon resonance) to quantify binding kinetics to target receptors.

Include internal controls (e.g., scrambled-sequence peptides) to rule out nonspecific effects .

What strategies are effective for studying the peptide’s conformational dynamics under physiological conditions?

Answer:

  • Circular Dichroism (CD) : Analyze secondary structure in phosphate-buffered saline (PBS) at pH 7.4. Look for α-helix or β-sheet signatures near 208 nm and 222 nm .
  • Nuclear Magnetic Resonance (NMR) : Assign backbone resonances in 90% H2O/10% D2O to monitor residue-specific flexibility .
  • Molecular Dynamics (MD) Simulations : Compare computational models with experimental CD/NMR data to predict membrane interactions .
Condition CD Signal (nm) Structural Inference
pH 7.4, 25°CMinima at 208 and 222Partial α-helix formation
pH 2.0, 25°CRandom coil signatureLoss of ordered structure

How should stability studies be designed to evaluate H-Met-Asp-Gly-Cys-Glu-Leu-OH under varying storage conditions?

Answer:
Experimental Design :

  • Temperature : Store lyophilized peptide at -20°C vs. 4°C and assess degradation via HPLC over 6 months .
  • Buffer Composition : Test solubility and stability in PBS (pH 7.4) vs. acetate buffer (pH 5.0) with/without 0.01% sodium azide .
  • Light Exposure : Compare aliquots stored in amber vials vs. clear vials under ambient light .
Storage Condition Degradation Rate Recommendation
Lyophilized, -20°C<5% over 6 monthsOptimal for long-term storage
Solution, 4°C15–20% over 1 monthAvoid aqueous storage >48 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.